Piperidine, 2-(nitromethylene)- as Baseline Reference for Quantifying Activity Gains from 3-Position Halogen or Alkyl Substitution
The unsubstituted Piperidine, 2-(nitromethylene)- scaffold serves as the essential baseline comparator for quantifying the activity enhancement conferred by 3-position substitution. Analogues with small group substituents at the 3-position (e.g., halogens or small alkyl groups) were found to have increased levels of insecticidal activity relative to the parent unsubstituted compound [1]. Without procurement of the unsubstituted core scaffold, the magnitude of this activity gain cannot be experimentally established in any SAR study [1].
| Evidence Dimension | Insecticidal activity (qualitative enhancement direction) |
|---|---|
| Target Compound Data | Baseline activity (unsubstituted 2-(nitromethylene)piperidine scaffold) |
| Comparator Or Baseline | 3-substituted-2-(nitromethylene)piperidines (halogen or small alkyl groups) |
| Quantified Difference | Increased activity (qualitatively established; magnitude not numerically specified in source) |
| Conditions | NMH class insecticidal activity assessment context |
Why This Matters
Procurement of the unsubstituted scaffold is required as a negative control and baseline reference to quantify the fold-change in activity conferred by 3-position substitutions in SAR-driven agrochemical discovery.
- [1] Hutchinson, I. P. (1994). The synthesis of 3-substituted-2-(nitromethylene)-piperidines (PhD thesis). University of Warwick. View Source
